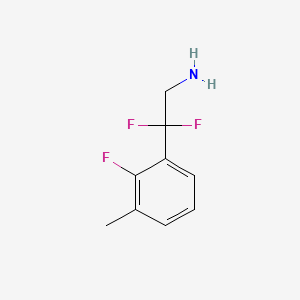
2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H11F3N. It is a fluorinated amine derivative, which is of interest in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine typically involves the reaction of 2-fluoro-3-methylbenzaldehyde with difluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-2-(2-fluoro-3-methylphenyl)ethanone, while reduction could produce various amine derivatives.
Scientific Research Applications
2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. This can affect pathways involved in cellular signaling, metabolism, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine
- 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine
Uniqueness
2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties can enhance its reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H10F3N |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-3-2-4-7(8(6)10)9(11,12)5-13/h2-4H,5,13H2,1H3 |
InChI Key |
BUAZFFKTSBHBCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CN)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















